

LC-MS/MS method for Hydroxyterfenadine quantification in plasma

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Compound of Interest

Compound Name: Hydroxyterfenadine

Cat. No.: B15194494

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An LC-MS/MS method for the quantification of **hydroxyterfenadine** (fexofenadine) in plasma is a critical tool for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective determination of **hydroxyterfenadine** in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Principle

This method employs a robust sample preparation procedure using solid-phase extraction (SPE) to isolate **hydroxyterfenadine** and a stable isotope-labeled internal standard (IS) from human plasma. The prepared samples are then subjected to reverse-phase high-performance liquid chromatography (HPLC) for separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, such as fexofenadine-d10, ensures high accuracy and precision by compensating for variability during sample processing and analysis.^{[1][2]}

Materials and Instrumentation

Reagents and Materials

- **Hydroxyterfenadine** (Fexofenadine HCl) reference standard
- Fexofenadine-d10 (Internal Standard)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (deionized, 18 MΩ·cm)
- Human plasma (K2-EDTA as anticoagulant)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX)[3][4]

Instrumentation

- Liquid Chromatography System: A system capable of gradient elution, such as a Waters Alliance 2795 HPLC or equivalent.[3]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, such as a Micromass Quattro Ultima or equivalent.[3]
- Analytical Column: A C18 reverse-phase column (e.g., Xterra MS C18, 2.1 mm x 30 mm, 3.5 μm).[3]

Experimental Protocols

Preparation of Standards and Quality Control (QC)

Samples

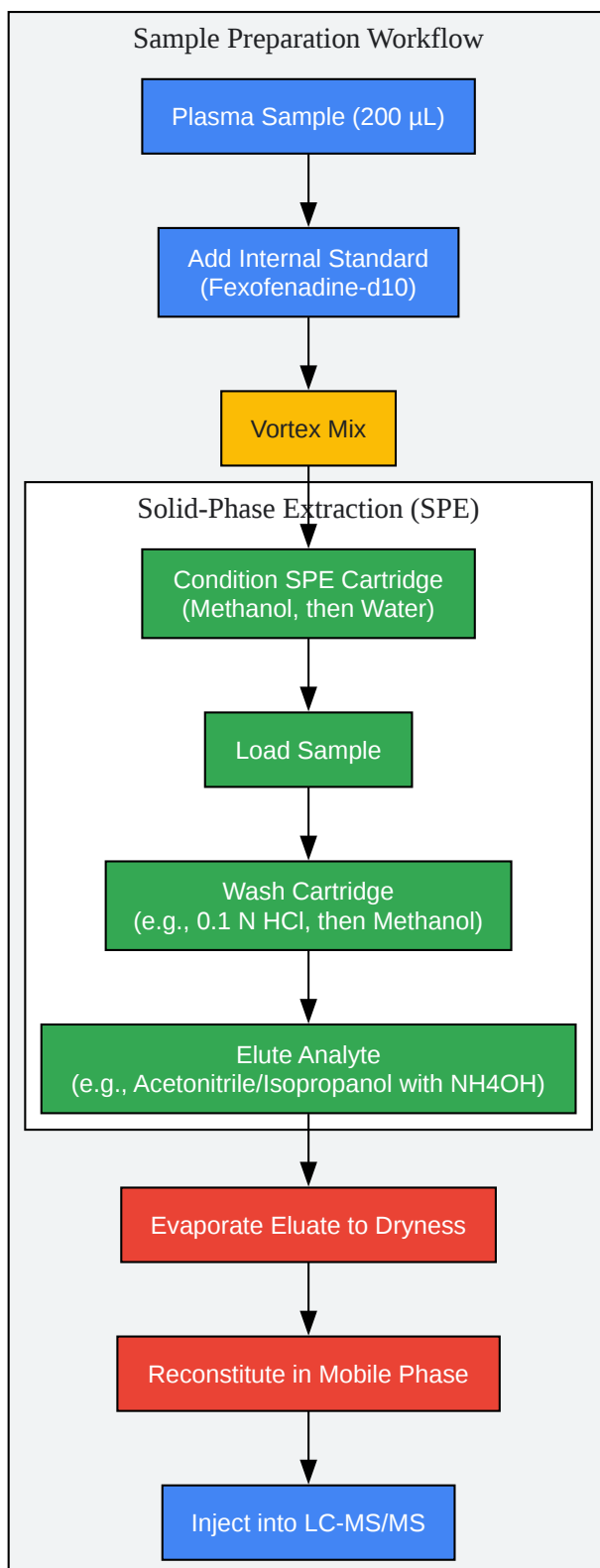
- Stock Solutions: Prepare primary stock solutions of **hydroxyterfenadine** and the internal standard (fexofenadine-d10) in methanol at a concentration of 1 mg/mL.[5] These stocks should be stored at 4°C in the dark and are generally stable for several weeks.[5]
- Working Solutions: Prepare serial dilutions of the **hydroxyterfenadine** stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for the calibration curve and QC samples.
- Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 2.0 - 1000

ng/mL) and QC samples (Low, Medium, and High concentrations).[1]

- Internal Standard Working Solution: Prepare a working solution of fexofenadine-d10 at a suitable concentration (e.g., 50 ng/mL) in acetonitrile.[6]

Sample Preparation (Solid-Phase Extraction)

The following workflow outlines the sample preparation process.



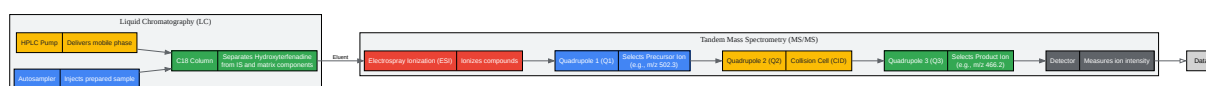
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Figure 1. Solid-Phase Extraction (SPE) workflow for plasma samples.

- Aliquot 200 μ L of plasma sample, calibration standard, or QC into a microcentrifuge tube.[1]
- Add a fixed amount of the internal standard working solution to each tube.
- Vortex the samples for 30 seconds.
- Condition the SPE cartridge by passing methanol followed by deionized water.[3]
- Load the plasma mixture onto the conditioned SPE cartridge.
- Wash the cartridge to remove interferences. A typical wash could involve steps with 0.1 N HCl and methanol.[3]
- Elute the **hydroxyterfenadine** and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of acetonitrile and isopropanol containing ammonium hydroxide).[3]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following diagram illustrates the analytical principle from injection to detection.



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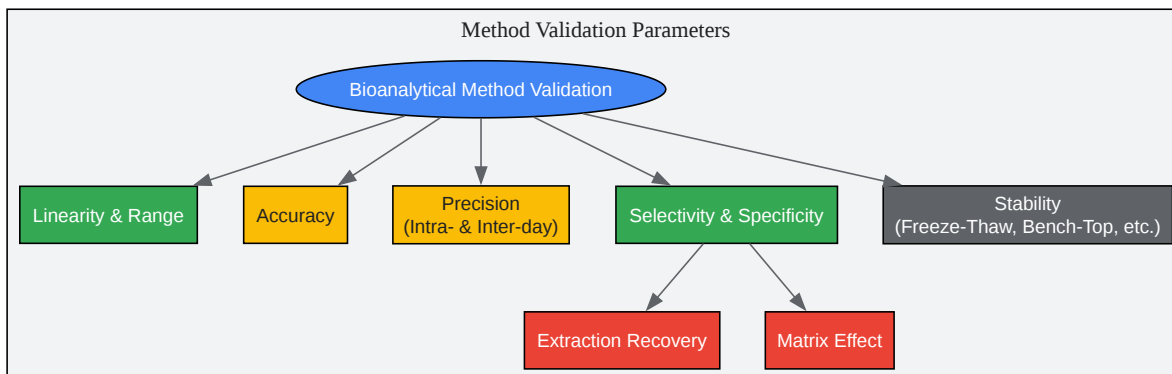
Figure 2. Diagram of the LC-MS/MS analytical principle.

Table 1: Chromatographic and Mass Spectrometric Parameters

Parameter	Setting
LC System	
Column	C18 reverse-phase (e.g., 2.1 mm x 30 mm, 3.5 μ m)[3]
Mobile Phase A	20 mM Ammonium Formate in Water[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	0.4 - 1.2 mL/min[1][3]
Gradient	Isocratic or gradient elution optimized for separation[1][3]
Injection Volume	15 - 25 μ L[3][6]
Column Temperature	25°C[7]
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive[3][6]
Monitored Transitions (MRM)	
Hydroxyterfenadine	Q1: 502.2 m/z \rightarrow Q3: 466.2 m/z[3][8]
Fexofenadine-d10 (IS)	Q1: 512.3 m/z \rightarrow Q3: 476.3 m/z (example transition)
Dwell Time	200 ms
Collision Gas	Argon

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, stability, and recovery.[1]



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Figure 3. Key parameters for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 2.0 to 1000 ng/mL.[1] The correlation coefficient (r^2) was consistently ≥ 0.99 .[1]

Table 2: Calibration Curve Summary

Analyte	Range (ng/mL)	Correlation Coefficient (r^2)
Hydroxyterfenadine	2.0 - 1000	≥ 0.99 [1]

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.

Table 3: Accuracy and Precision Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%RE)	Inter-day Precision (%CV)	Inter-day Accuracy (%RE)
LLOQ	2.0	< 15%	± 15%	< 15%	± 15%
Low	6.0	< 15%	± 15%	< 15%	± 15%
Medium	400	< 15%	± 15%	< 15%	± 15%
High	800	< 15%	± 15%	< 15%	± 15%

Acceptance criteria based on FDA guidelines.

Actual values are method-dependent but typically fall within these ranges.

[\[1\]](#)[\[9\]](#)

Recovery and Stability

The extraction recovery was consistent across the QC levels. Stability was confirmed under various conditions relevant to sample handling and storage.

Table 4: Recovery and Stability Summary

Parameter	Result
Extraction Recovery	Consistent and reproducible, often >85% [3]
Stability	
Bench-Top (Room Temp)	Stable for at least 4-6 hours
Freeze-Thaw Cycles	Stable for at least three cycles [1]
Auto-sampler Stability	Stable for the duration of the analytical run [1]
Long-Term (-80°C)	Stable for at least 1 month [6]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **hydroxyterfenadine** in human plasma. The protocol, utilizing solid-phase extraction and stable isotope-labeled internal standard, demonstrates excellent performance characteristics that meet regulatory requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers in clinical pharmacology and drug development for conducting pharmacokinetic studies of **hydroxyterfenadine**.

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